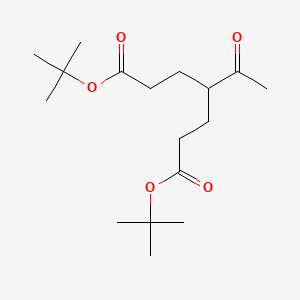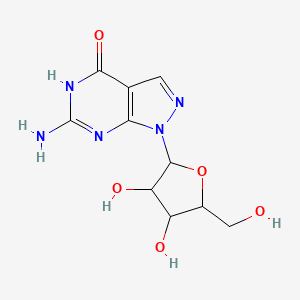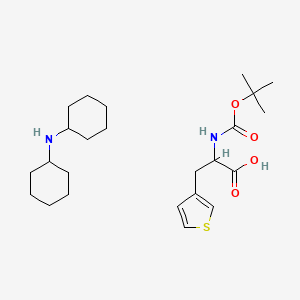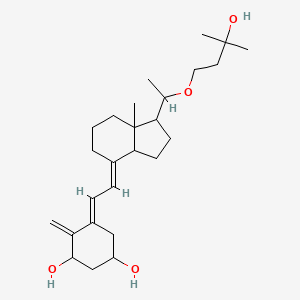![molecular formula C9H14N2O2 B12097158 1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- CAS No. 64432-31-1](/img/structure/B12097158.png)
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diethylaminomethyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with a diethylaminomethyl group at the 1-position and two keto groups at the 2 and 5 positions
Métodos De Preparación
The synthesis of 1-(diethylaminomethyl)pyrrole-2,5-dione typically involves the reaction of maleimide with diethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(diethylaminomethyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminomethyl group, with common reagents including alkyl halides and acyl chlorides.
Aplicaciones Científicas De Investigación
1-(diethylaminomethyl)pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(diethylaminomethyl)pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s diethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the keto groups in the pyrrole ring can undergo nucleophilic addition reactions, leading to the formation of covalent adducts with target proteins and enzymes .
Comparación Con Compuestos Similares
1-(diethylaminomethyl)pyrrole-2,5-dione can be compared with other similar compounds, such as:
N-methylmaleimide: Similar in structure but with a methyl group instead of a diethylaminomethyl group.
N-ethylmaleimide: Contains an ethyl group in place of the diethylaminomethyl group.
N-phenylmaleimide: Features a phenyl group instead of the diethylaminomethyl group.
The uniqueness of 1-(diethylaminomethyl)pyrrole-2,5-dione lies in its diethylaminomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
64432-31-1 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(diethylaminomethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-10(4-2)7-11-8(12)5-6-9(11)13/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
NYNZOWLTUCPXHH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)





![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)


![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)
